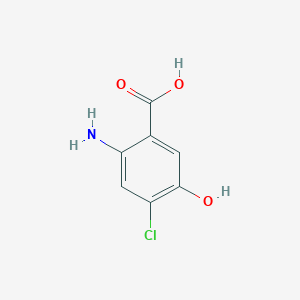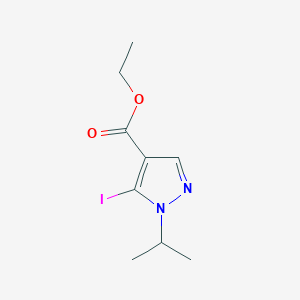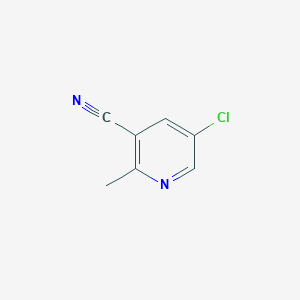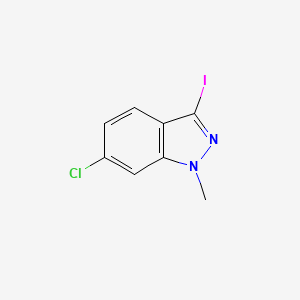![molecular formula C30H32S2 B1489945 2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene CAS No. 1398395-83-9](/img/structure/B1489945.png)
2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene
説明
2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is an organic semiconductor with outstanding properties in terms of molecular packing and its use in organic electronics . It has a CAS Number of 1398395-83-9 .
Molecular Structure Analysis
The molecule has an asymmetric shape which causes a double layer crystal structure at room temperature .Physical And Chemical Properties Analysis
The compound appears as a white to light yellow powder or crystal . It has a molecular weight of 458.73 . It has a melting point of 225 °C . The hole mobility is a minimum of 10.0 cm2/Vs (ODTS Si/SiO2 substrate) . The HOMO level is -5.7 eV .科学的研究の応用
Organic Thin Film Transistors (OFETs)
2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is utilized in the fabrication of OFETs due to its high charge mobility. OFETs are a type of field-effect transistor that uses an organic semiconductor in its channel. These devices have been widely researched for their potential use in flexible electronics, displays, and sensors .
Photovoltaic Cells
This compound is also applied in the development of photovoltaic cells. Its high charge mobility and stability make it a suitable material for converting light into electricity, which is a critical function in solar cells .
Organic Light Emitting Diodes (OLEDs)
In OLED technology, 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene serves as an organic semiconductor material. OLEDs are used for creating digital displays in devices such as television screens, computer monitors, and portable systems like mobile phones and handheld game consoles .
Liquid Crystal Displays
The liquid crystalline property of this material allows it to exhibit a highly ordered liquid crystal phase, which is beneficial for creating uniform crystalline thin films. These films are essential for high-quality liquid crystal displays (LCDs) used in various electronic devices .
Dye-Sensitized Solar Cells (DSSCs)
Recently, this compound has been explored as an alternative to fullerene in DSSCs. DSSCs are a type of solar cell that is based on a semiconductor formed between a photo-sensitized anode and an electrolyte, a photoelectrochemical system .
Organic Photovoltaics (OPVs)
In OPVs, 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene acts as a non-fullerene acceptor. OPVs are devices that convert light energy into electrical energy through the photovoltaic effect in organic materials .
作用機序
Target of Action
The primary target of 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is organic semiconductors . This compound is used in organic electronics due to its outstanding properties in terms of molecular packing .
Mode of Action
2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene interacts with its targets by forming a double layer crystal structure at room temperature . This is due to the asymmetric shape of the molecule .
Biochemical Pathways
The specific biochemical pathways affected by 2-Decyl-7-phenyl1benzothieno3,2-bIt is known that this compound plays a significant role in the field of organic electronics .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Decyl-7-phenyl1benzothieno3,2-bIts solubility has been reported in toluene, anisole, and chlorobenzene .
Result of Action
The result of the action of 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is the formation of a double layer crystal structure at room temperature . This structure is beneficial for its use in organic electronics .
Action Environment
The action of 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is influenced by environmental factors such as temperature . For instance, the formation of its double layer crystal structure occurs at room temperature .
特性
IUPAC Name |
7-decyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32S2/c1-2-3-4-5-6-7-8-10-13-22-16-18-25-27(20-22)31-30-26-19-17-24(21-28(26)32-29(25)30)23-14-11-9-12-15-23/h9,11-12,14-21H,2-8,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQBVBKYAZMQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene (Ph-BTBT-10) a promising material for organic electronics?
A1: Ph-BTBT-10 exhibits several characteristics ideal for organic thin-film transistors (OTFTs). Its ability to form highly ordered thin films, particularly in the smectic E liquid crystalline phase, results in excellent charge carrier mobility [, ]. This liquid crystalline phase acts as a precursor for well-aligned crystalline films during processing, contributing to high performance in OTFTs [, ].
Q2: What challenges are associated with the thin-film growth of Ph-BTBT-10?
A3: The growth of Ph-BTBT-10 thin films via physical vapor deposition can lead to an interesting phenomenon. While the initial layers might exhibit the thermodynamically stable bilayer structure, further deposition can lead to the formation of a metastable single-layer polymorph []. This transition, attributed to cross-nucleation between the two polymorphs, highlights the complexities of thin-film growth and its impact on material properties.
Q3: How does the choice of gate insulator influence the performance of Ph-BTBT-10 based OTFTs?
A4: Research suggests that incorporating a low-k dielectric like polystyrene in a hybrid gate dielectric structure with SiO2 can significantly enhance the performance of Ph-BTBT-10 OTFTs []. This combination leads to lower operating voltages and improved subthreshold swing characteristics, essential for low-power device applications [].
Q4: What strategies have been explored to further enhance the performance of Ph-BTBT-10 based OTFTs?
A5: Several approaches have been investigated to optimize Ph-BTBT-10 OTFTs. Utilizing a double-layered gate insulator consisting of a high-k metal oxide and a layer of alicyclic polyimide has been shown to improve device performance []. Additionally, employing a surface treatment for polyimide gate insulators using metal-oxide assisted self-assembled monolayers (SAMs) has demonstrated increased mobility and reduced threshold voltage in Ph-BTBT-10 TFTs []. These modifications aim to reduce trap densities and improve the interface between the semiconductor and gate insulator.
Q5: Are there any studies on the stability of Ph-BTBT-10 based devices under electrical stress?
A6: Yes, research indicates that Ph-BTBT-10 OTFTs demonstrate remarkable bias-stress stability, particularly under positive gate bias []. This stability is crucial for ensuring long-term device performance and reliability.
Q6: Can you tell us about the use of different electrode materials in Ph-BTBT-10 OTFTs?
A7: While gold is often the preferred electrode material for OTFTs, research shows that silver electrodes can achieve comparable performance in Ph-BTBT-10 devices []. Notably, silver electrodes have demonstrated lower contact resistance compared to gold, suggesting their potential for cost-effective, high-performance OTFT fabrication [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1489863.png)

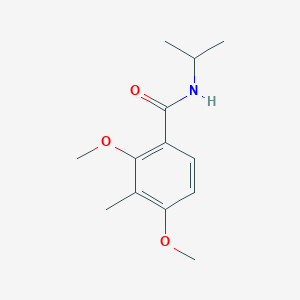
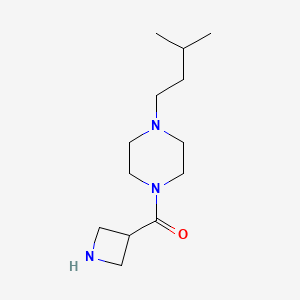
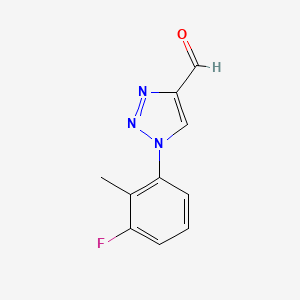
![1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1489870.png)

